molecular formula C20H16 B8372336 4'-Phenylstilbene

4'-Phenylstilbene

Cat. No. B8372336
M. Wt: 256.3 g/mol
InChI Key: RTCXQMFXAWOHKN-UHFFFAOYSA-N
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Patent
US03996210

Procedure details

A mixture of 24.0 parts of the compound of formula ##STR18## 25.8 parts of p-phenylbenzaldehyde-anile and 50.0 parts of potassium hydroxide powder in 600.0 parts by volume of dimethyl formamide is raised to 60° in 30 minutes with stirring and in the absence of air. It is maintained at this temperature for a further 30 minutes, after which it is cooled to about 10°. At a temperature between 10° and 20° 20 parts of water and then 500.0 parts by volume of 10% hydrochloric acid are added. The precipitated product is filtered off with suction, washed with water until neutral and dried. The 4-(5"-methoxybenzoxazolyl-2")-4'-phenylstilbene of formula (10) is obtained in very good yield. It can be purified as described above.
[Compound]
Name
24.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].CN(C)C=O.Cl>O>[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[CH:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
24.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and in the absence of air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is raised to 60° in 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It is maintained at this temperature for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after which it is cooled to about 10°
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=CC2=CC=CC=C2)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.